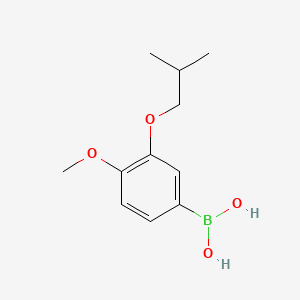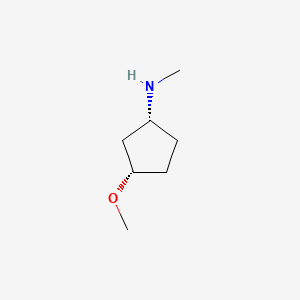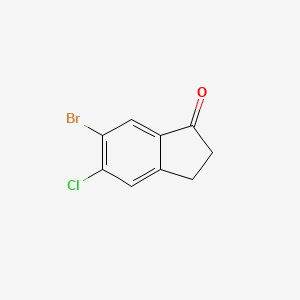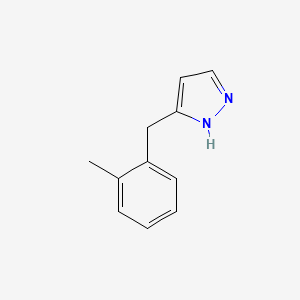
3-Isobutoxy-4-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. In addition, this compound has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 3-Isobutoxy-4-methoxyphenylboronic acid is not fully understood. However, it is believed to act as a boronic acid derivative, which can form reversible covalent bonds with certain biomolecules such as enzymes and receptors. This interaction can lead to the modulation of biological activity, making it a potential candidate for drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to exhibit promising biological activities, including anti-inflammatory, anticancer, and antidiabetic effects. In addition, this compound has been shown to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Isobutoxy-4-methoxyphenylboronic acid in lab experiments is its high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. In addition, this compound exhibits promising biological activities, making it a potential candidate for drug discovery. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 3-Isobutoxy-4-methoxyphenylboronic acid. One of the main areas of interest is the development of new synthetic methods for the production of this compound, which could reduce its cost and increase its availability. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid can be achieved through various methods, including boronate esterification and boronic acid oxidation. One of the most commonly used methods involves the reaction of 4-methoxyphenylboronic acid with isobutyl alcohol in the presence of a catalytic amount of acid. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
3-Isobutoxy-4-methoxyphenylboronic acid has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. In the field of organic synthesis, this compound has been used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. In addition, this compound has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery.
Propriétés
IUPAC Name |
[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCAUMWQUFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675365 |
Source


|
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-19-3 |
Source


|
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













